molecular formula C7H13NO4 B3283962 4-Aminoheptanedioic acid CAS No. 7766-85-0

4-Aminoheptanedioic acid

Cat. No.: B3283962
CAS No.: 7766-85-0
M. Wt: 175.18 g/mol
InChI Key: DMAJAXIBHLWSQM-UHFFFAOYSA-N
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Description

Overview and Significance of Aminoheptanedioic Acids in Contemporary Biochemical Research

Aminoheptanedioic acids are a class of non-proteinogenic amino acids, meaning they are not typically incorporated into proteins during translation. This class of compounds, characterized by a seven-carbon dicarboxylic acid backbone with an amino group, holds considerable significance in biochemical and microbiological research. A prominent member of this family, 2-aminoheptanedioic acid (also known as α-aminopimelic acid), serves as a key example of their importance. It is recognized as a crucial intermediate in the diaminopimelic acid (DAP) pathway, which is essential for the biosynthesis of the amino acid lysine (B10760008) in many bacteria. ontosight.ai Furthermore, it is a component of the peptidoglycan layer in bacterial cell walls, which is vital for maintaining the structural integrity of the cell. ontosight.ai

The study of these compounds is particularly relevant for the development of novel antimicrobial agents. ontosight.ai Since the DAP pathway is present in bacteria but not in humans, it represents a promising target for antibiotics that could have high specificity and low host toxicity. ontosight.ai The general role of aminoheptanedioic acids as bacterial metabolites and building blocks makes them a subject of ongoing interest in biochemistry and pharmaceutical development. chemimpex.com

Scope of Review: Delimiting the Academic Inquiry into 4-Aminoheptanedioic Acid

This review is strictly focused on the chemical compound This compound . It is an isomer of the more extensively studied 2-Aminoheptanedioic acid (also called 2-aminopimelic acid), distinguished by the position of the amino group on the heptanedioic acid chain. While both are structural isomers, their chemical and biological profiles differ. To clarify this distinction, the fundamental properties of both isomers are presented below. All subsequent discussion in this article will pertain exclusively to this compound.

Table 1: Comparative Properties of this compound and 2-Aminoheptanedioic Acid

Property This compound 2-Aminoheptanedioic Acid
IUPAC Name This compound nih.gov 2-aminoheptanedioic acid
Synonyms 4-aminopimelic acid nih.gov 2-aminopimelic acid, α-Aminopimelic acid
CAS Number 7766-85-0 nih.gov 627-76-9
Molecular Formula C₇H₁₃NO₄ nih.gov C₇H₁₃NO₄
Molecular Weight 175.18 g/mol nih.gov 175.18 g/mol
Structure The amino group is at position 4. The amino group is at position 2 (the alpha-carbon).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminoheptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c8-5(1-3-6(9)10)2-4-7(11)12/h5H,1-4,8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAJAXIBHLWSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 4 Aminoheptanedioic Acid

Established Laboratory Synthetic Approaches for the Compound and its Analogs

The creation of 4-aminoheptanedioic acid and its related structures in a laboratory setting is achieved through both traditional chemical reactions and more advanced stereoselective techniques.

A primary and well-established method for synthesizing this compound is through the reductive amination of 4-oxoheptanedioic acid (also known as 4-ketopimelic acid). lookchem.com This reaction involves treating the ketone starting material with an amine source, typically ammonia (B1221849), to form an intermediate imine. This imine is then reduced to the final amine product. A variety of reducing agents can be employed for this second step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing imines over ketones. commonorganicchemistry.commasterorganicchemistry.com This one-pot reaction is an efficient way to produce this compound. masterorganicchemistry.com

Another synthetic strategy begins with heptanedioic acid, which can undergo selective nitration at the 4-position, followed by reduction of the newly introduced nitro group to yield this compound. vulcanchem.com Additionally, synthesis can start from the diethyl ester of 4-oxoheptanedioic acid, which is then converted to the target molecule. lookchem.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Typical Solvents Key Characteristics
Sodium Cyanoborohydride NaBH₃CN Methanol (B129727) (MeOH) Not sensitive to water; selectively reduces imines. commonorganicchemistry.commasterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) Sensitive to water; mild and selective. commonorganicchemistry.com

Since the 4-position of this compound is a chiral center, the development of methods to selectively synthesize one enantiomer over the other is of significant interest. Such stereoselective syntheses are crucial as different enantiomers can have distinct biological activities.

One successful approach utilizes chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthesis to guide the formation of the desired stereoisomer. For example, chiral methyleneoxazolidinones have been used to achieve diastereoselective conjugate additions, a key step in building the carbon skeleton, which can then be converted into the enantiopure α-amino acid. lookchem.com Another strategy involves the use of chiral sulfoxides to direct the stereochemical outcome. psu.edu

Furthermore, chemoenzymatic strategies, which combine chemical and enzymatic steps, provide a powerful route to chiral isomers. This can involve the enzymatic resolution of a racemic mixture or the use of enzymes to perform a key stereoselective transformation.

Enzymatic Synthesis and Biocatalytic Transformations

The use of enzymes (biocatalysis) for chemical synthesis is a rapidly growing field, offering advantages such as high selectivity, mild reaction conditions, and environmental sustainability. rsc.orgnih.gov

Biocatalytic production of this compound can be achieved using enzymes that catalyze reductive amination. google.com Specifically, amino acid dehydrogenases can convert the precursor, 4-oxoheptanedioic acid (referred to as α-ketopimelic acid or 'AKP' in some literature), into this compound (referred to as α-aminopimelic acid or 'AAP'). google.com This reaction requires an ammonia source and a reducing equivalent, typically NADH or NADPH.

Another important class of enzymes is the aminotransferases (transaminases), which transfer an amino group from a donor molecule (like alanine (B10760859) or glutamate) to the keto acid substrate. google.com The choice of enzyme and amino donor is critical for the efficiency and stereochemical outcome of the reaction.

To improve upon nature's catalysts, scientists use protein engineering to create enzyme variants with enhanced properties or novel activities. rsc.org This can involve modifying an enzyme's active site to accept substrates it would not normally process.

For instance, glutamate (B1630785) dehydrogenase has been engineered through structure-guided mutagenesis to efficiently catalyze the reductive amination of levulinic acid, a related γ-keto acid, to produce (R)-4-aminopentanoic acid. nih.gov This demonstrates the potential to tailor dehydrogenases for the synthesis of specific γ-amino acids. nih.gov Similar engineering efforts could be applied to create enzymes highly specific for the production of this compound from its keto-acid precursor.

While α-keto acid decarboxylases are typically involved in converting α-keto acids to aldehydes, their catalytic machinery has been explored for other transformations. google.com A modified decarboxylase from Thermotoga maritima has shown the ability to convert α-aminoheptanedioic acid to 6-aminocaproic acid, indicating the adaptability of these enzyme scaffolds for reactions involving related structures. researchgate.net

Table 2: Key Enzyme Classes in this compound Synthesis

Enzyme Class Reaction Type Substrate Product
Amino Acid Dehydrogenase Reductive Amination 4-Oxoheptanedioic acid This compound
Aminotransferase (Transaminase) Transamination 4-Oxoheptanedioic acid This compound

Derivatization and Analog Development for Research Probes

Once synthesized, this compound can be chemically modified to create a variety of derivatives and analogs. enaminestore.com These new molecules serve as valuable research probes to investigate biological processes and can be starting points for drug discovery. lookchem.comgoogle.com

The presence of two carboxylic acid groups and one primary amine group allows for a range of chemical modifications. lookchem.com For example, the molecule can be incorporated into peptide chains to create peptidomimetics, which are molecules that mimic the structure of natural peptides. d-nb.infoepo.org This is achieved through standard peptide coupling procedures. princeton.edu

Derivatization can also involve attaching fluorescent tags or other reporter molecules to the amino group. This allows researchers to track the molecule within biological systems, for example, in high-performance liquid chromatography (HPLC) analysis after derivatization with agents like o-phthalaldehyde (B127526) (OPA). nih.govmdpi.com Furthermore, the carboxylic acid groups can be modified, for instance, by converting them into esters or amides to alter the molecule's properties, such as its ability to cross cell membranes. The development of such analogs is crucial for exploring its use in immunomodulatory peptides and other therapeutic contexts. google.comgoogle.com

Synthesis of Aminoheptanedioic Acid Derivatives

The synthesis of derivatives of this compound, also known as 4-aminopimelic acid, is a key area of research for creating novel compounds with potential therapeutic applications. molaid.comnih.gov Various synthetic strategies have been developed to produce these derivatives, often involving multiple steps of protection, activation, and modification of the functional groups.

One common approach begins with heptanedioic acid. Through selective nitration at the 4-position followed by reduction, this compound is obtained. The amino group is then typically protected, for instance with a (tert-butoxy)carbonyl (Boc) group, to allow for selective reactions on the carboxylic acid moieties. vulcanchem.com This protected intermediate serves as a versatile platform for further modifications.

For example, α-trifluoromethyl derivatives of 2-aminoheptanedioic acid have been synthesized. fu-berlin.de This involves the alkylation of an acetamidomalonic ester via a Michael addition to an activated olefin, followed by oxidation of the double bond to yield the carboxylic acid group. fu-berlin.de Such fluorinated amino acids are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. fu-berlin.de

Another synthetic route involves the use of pre-existing chiral building blocks. For instance, (R)-α-aminoadipic acid, which is readily available from the enzymatic cleavage of cephalosporin (B10832234) C, can serve as a starting material. nih.gov This enantiomerically pure compound can be transformed through a series of reactions, including mesylation and azide (B81097) substitution, to generate various derivatives. nih.gov

The table below summarizes some examples of synthesized this compound derivatives and their synthetic precursors.

DerivativePrecursor(s)Key Reaction Type(s)
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acidHeptanedioic acidNitration, Reduction, Amine protection
α-Trifluoromethyl-2-aminoheptanedioic acidAcetamidomalonic ester, activated olefinMichael addition, Oxidation
6-Azido and triazolyl derivatives of (R)-α-aminoadipic acid(R)-α-aminoadipic acidMesylation, Azide substitution, Cycloaddition

Incorporation into Peptidomimetics and Other Bioactive Scaffolds for Research

This compound and its derivatives are valuable building blocks for the creation of peptidomimetics and other bioactive scaffolds. molaid.comd-nb.info Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govlifechemicals.com The incorporation of non-natural amino acids like this compound can introduce conformational constraints and novel functionalities into peptide-based molecules. d-nb.info

Furthermore, derivatives of this compound have been explored in the design of small molecule cyclopeptidomimetics. mdpi.com These cyclic structures can offer improved receptor affinity and selectivity compared to their linear counterparts. The this compound scaffold provides a core unit for attaching various pharmacophoric groups to target specific biological receptors, such as integrins. mdpi.com

The development of such bioactive scaffolds is a dynamic area of research, with applications in diverse fields including drug discovery and tissue engineering. nih.govnih.gov The ability to synthesize and incorporate modified amino acids like this compound is crucial for advancing these fields. researchgate.net

The following table provides examples of research areas where this compound has been incorporated into bioactive scaffolds.

Research AreaType of Scaffold/MoleculePotential Application
Cartilage RegenerationPeptide amphiphileTissue engineering
Integrin ModulationSmall molecule cyclopeptidomimeticsAnti-inflammatory, Anti-cancer
General PeptidomimeticsModified peptidesDrug discovery

Development of Labeled or Modified Analogs for Biophysical Studies

To investigate the biological roles and mechanisms of action of molecules containing this compound, researchers often develop labeled or modified analogs for biophysical studies. These analogs incorporate specific isotopes or functional groups that allow for their detection and characterization using various analytical techniques.

Radiolabeling is a common strategy employed in these studies. nih.gov For instance, amino acids can be labeled with radioactive isotopes such as Carbon-11 (¹¹C) or Iodine-123 (¹²³I). nih.gov While specific examples of radiolabeled this compound were not found in the provided search results, the general principles of amino acid radiolabeling are well-established and could be applied to this compound. nih.gov Such labeled compounds are invaluable for in vivo imaging techniques like Positron Emission Tomography (PET), which can track the distribution and metabolism of the molecule in living organisms. nih.gov

In addition to radiolabeling, fluorescent labeling is another powerful tool. A fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC), can be attached to a peptide or peptidomimetic containing this compound. epo.org This allows for the visualization of the molecule's interaction with cells and tissues using fluorescence microscopy.

Furthermore, other modifications can be introduced to create analogs for specific biophysical experiments. For example, the incorporation of heavy isotopes could be useful for mass spectrometry-based studies. A study on the function of hTim8a in neuronal cells listed 2-Aminoheptanedioic acid as a metabolite, highlighting its relevance in biochemical pathways that can be studied using such techniques. biorxiv.orgelifesciences.org

The development of these labeled and modified analogs is crucial for elucidating the structure-activity relationships and the molecular interactions of this compound-containing compounds, ultimately guiding the design of more effective therapeutic agents. nih.gov

Labeling/Modification TypePurposePotential Application/Technique
Radiolabeling (e.g., ¹¹C, ¹²³I)In vivo tracking and imagingPositron Emission Tomography (PET)
Fluorescent Labeling (e.g., FITC)Visualization of molecular interactionsFluorescence Microscopy
Isotopic Labeling (general)Tracing metabolic pathwaysMass Spectrometry

Biosynthesis and Metabolic Pathways of 4 Aminoheptanedioic Acid

Natural Occurrence and Biogenic Pathways

The natural occurrence of 4-Aminoheptanedioic acid in various biological matrices is not extensively documented in scientific literature. Methodologies for the comprehensive analysis of amino acids in food and biological samples are well-established, utilizing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. However, specific identification and quantification of this compound remain largely unreported.

Identification in Plant and Food Matrices (e.g., cantaloupe seeds, tomato products)

Detection in Animal and Human Biological Systems (e.g., plasma, spleen)

The analysis of amino acids in human and animal biological fluids like plasma is a critical tool for clinical diagnostics and metabolic studies. nih.govwuxiapptec.com Advanced analytical platforms are capable of detecting a wide array of amino acids and their metabolites. wuxiapptec.commdpi.com However, specific reports detailing the detection and concentration of this compound in biological systems such as plasma or spleen are scarce in the existing body of scientific research.

Enzymatic Transformations and Metabolic Fate

While direct enzymatic studies on this compound are limited, its metabolic fate can be inferred by examining the well-characterized pathways of lysine (B10760008), a structurally related essential amino acid. The biosynthesis and catabolism of lysine involve a series of enzymatic reactions that could potentially act on this compound or its precursors.

Precursor Compounds and Substrates in Biological Systems

The biosynthesis of lysine in bacteria and plants primarily follows the diaminopimelate (DAP) pathway, which starts from aspartate and pyruvate. nih.govlibretexts.org In fungi and some prokaryotes, the α-aminoadipate (AAA) pathway is utilized, beginning with α-ketoglutarate and acetyl-CoA. libretexts.orgwikipedia.org These fundamental metabolic building blocks serve as the ultimate precursors for the carbon skeleton of lysine.

In the context of lysine degradation in mammals, the primary route is the saccharopine pathway, which occurs in the mitochondria. rupress.orgnih.gov This pathway converts lysine and α-ketoglutarate into intermediates that eventually enter the citric acid cycle. nih.govcreative-proteomics.com Another route, the pipecolate pathway, is also active, particularly in the brain. creative-proteomics.com

Enzymes Facilitating Metabolism of this compound

The metabolism of lysine is facilitated by a host of specific enzymes, and it is plausible that these or enzymes with similar catalytic activities could be involved in the transformation of this compound. The key enzymes in the major lysine metabolic pathways are detailed below.

Table 1: Key Enzymes in Lysine Metabolic Pathways

PathwayEnzymeAbbreviationFunction
Lysine Biosynthesis (DAP Pathway) Aspartate kinaseAKPhosphorylates aspartate.
Dihydropicolinate synthaseDHDPSCatalyzes the condensation of aspartate-semialdehyde and pyruvate. creative-proteomics.com
Diaminopimelate decarboxylaseDapDCCatalyzes the final step to produce lysine. creative-proteomics.com
Lysine Catabolism (Saccharopine Pathway) Lysine-ketoglutarate reductaseLKRCondenses lysine and α-ketoglutarate to form saccharopine. scielo.brresearchgate.net
Saccharopine dehydrogenaseSDHHydrolyzes saccharopine to α-aminoadipate semialdehyde and glutamate (B1630785). scielo.brresearchgate.net
α-aminoadipate semialdehyde dehydrogenaseAASADHOxidizes α-aminoadipate semialdehyde to α-aminoadipate. frontiersin.org

Role in Microbial Metabolism and Biodegradation Processes

The role of microorganisms in the metabolism and biodegradation of amino acids and related compounds is fundamental to nutrient cycling in the environment. Bacteria possess diverse metabolic pathways that allow them to utilize a wide range of organic molecules as sources of carbon, nitrogen, and energy.

Microbial degradation of amino acids often begins with a deamination reaction, followed by the catabolism of the resulting carbon skeleton. For dicarboxylic acids, bacterial catabolism has been studied, and various pathways for their breakdown have been elucidated. researchgate.net It is conceivable that certain soil and gut microorganisms have the enzymatic machinery to degrade this compound. This would likely involve aminotransferases, dehydrogenases, and other enzymes that participate in breaking down the molecule into smaller components that can enter central metabolic pathways like the citric acid cycle. wikipedia.org However, specific microbial species or enzymatic pathways responsible for the biodegradation of this compound have not been detailed in the scientific literature.

Characterization as a Microbial Degradation Product (e.g., from polyurethane polymers)

There are no research findings that characterize this compound as a microbial degradation product of polyurethane polymers.

Identification of Microbial Species and Pathways Involved in its Biotransformation

As this compound has not been identified as a degradation product of polyurethane, there are no known microbial species or metabolic pathways responsible for its biotransformation from polyurethane.

Biological and Biochemical Roles of 4 Aminoheptanedioic Acid in Model Systems

Modulation of Protein Conformation and Aggregation Dynamics

The introduction of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering to introduce novel functions or enhance existing properties. The bifunctional nature of 4-aminoheptanedioic acid, with its amino group for peptide bond formation and two carboxylic acid side chains, makes it a candidate for modifying protein characteristics.

The site-specific incorporation of ncAAs into proteins allows for the precise modification of protein structure and function. This is typically achieved through the genetic code expansion technique, which utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair to recognize a unique codon (often a stop codon) and insert the desired ncAA during translation. nih.gov While over 200 ncAAs have been incorporated into proteins in prokaryotic and eukaryotic systems, specific studies detailing the ribosomal incorporation of this compound have not been prominently reported in the literature. nih.gov

Theoretically, the incorporation of this compound could offer unique advantages in protein engineering. Its structure provides a longer, flexible side chain compared to the canonical acidic amino acids, aspartic acid and glutamic acid. This extended reach, combined with the presence of a second carboxyl group, could be exploited to:

Create Novel Metal-Binding Sites: The two carboxyl groups could act as a bidentate ligand to chelate metal ions with high affinity and specificity, engineering new catalytic or structural sites.

Introduce Bio-orthogonal Handles: The additional carboxyl group could be used as a chemical handle for site-specific protein conjugation after peptide synthesis, allowing for the attachment of fluorescent dyes, drugs, or other moieties.

Modulate Peptide Conformation: The unique stereochemistry and charge distribution of an incorporated this compound residue could be used to enforce specific turns or secondary structures in synthetic peptides, enhancing their stability or biological activity.

The advancement of enzyme engineering and directed evolution techniques continues to expand the substrate scope of aminoacyl-tRNA synthetases, paving the way for the future incorporation of diverse ncAAs like this compound to create proteins with tailor-made properties. nih.govCurrent time information in Shropshire, GB.

Electrostatic interactions, including salt bridges and hydrogen bonds, are fundamental to protein structure, stability, and function. mdpi.com The surface of a protein is typically populated with charged residues that interact with the aqueous solvent and with each other to maintain solubility and mediate protein-protein interactions.

The incorporation of this compound would introduce two negative charges at physiological pH. This would be expected to have a significant impact on a protein's electrostatic profile:

Increased Solubility: Increasing the net negative charge on a protein's surface generally enhances its solubility and can help prevent aggregation by increasing electrostatic repulsion between protein molecules.

Altered Isoelectric Point (pI): The introduction of additional acidic residues would lower the protein's pI, which could be useful in purification strategies or for optimizing protein function in specific pH environments.

Formation of Novel Intramolecular and Intermolecular Interactions: The flexible side chain could allow the two carboxyl groups to form salt bridges with two different basic residues, potentially cross-linking different domains of a protein or stabilizing protein complexes.

Involvement in Cellular and Molecular Metabolic Processes

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. The detection of this compound in various biological and environmental systems points to its involvement in specific metabolic pathways.

Metabolomic analyses using techniques like gas chromatography-mass spectrometry (GC-MS) have successfully identified this compound in diverse model systems. These findings, while not extensive, provide the first evidence of its presence in biological contexts and as a product of biodegradation.

For instance, this compound has been identified as a biodegradation product in an in vitro model where the bacterium Alicycliphilus denitrificans BQ1 was cultured with Impranil, a polyester polyurethane. researchgate.net In this system, the concentration of this compound appeared and increased over the 24-hour cultivation period, suggesting its formation results from the enzymatic cleavage of the polyurethane structure. researchgate.net The compound has also been detected as a natural constituent in plant-based systems, including cantaloupe (Cucumis melo) seeds and the mesocarp of bottle gourd (Lagenaria siceraria). ekb.egtandfonline.com

The table below summarizes findings from studies where this compound has been identified.

Model System/SourceMatrix/Sample TypeAnalytical MethodFinding/Perturbation
Alicycliphilus denitrificans BQ1 CultureCulture MediumGC-MSIdentified as a biodegradation product of Impranil; concentration increased over 24 hours. researchgate.net
Cantaloupe (Cucumis melo) SeedsEthanolic ExtractGC-MSIdentified as a natural bioactive constituent, comprising 4.75% of the analyzed components. ekb.egresearchgate.net
Bottle Gourd (Lagenaria siceraria) MesocarpMethanolic Extract FractionGC-MSIdentified as a natural phytochemical constituent. tandfonline.com

These identification studies are the first step toward understanding the compound's distribution. Future metabolomic research focusing on targeted quantification is required to understand how its levels may be perturbed in response to different physiological, pathological, or environmental stimuli.

While the precise metabolic pathway involving this compound is not yet elucidated, its structure provides clues to its potential origins and roles. It is a seven-carbon dicarboxylic amino acid, making it a higher-order analog of key metabolic intermediates.

One major route for amino acid metabolism is the lysine (B10760008) degradation pathway. researchgate.net In fungi and mammals, lysine is catabolized via the saccharopine pathway, which proceeds through the six-carbon dicarboxylic amino acid intermediate α-aminoadipate. rupress.orgfrontiersin.org The initial steps of this pathway involve the conversion of lysine to α-aminoadipate, which is then converted to α-ketoadipate and ultimately to acetyl-CoA. wikipedia.orgnih.gov

Given the structural similarity between this compound (a C7 compound) and α-aminoadipate (a C6 compound), it is plausible to hypothesize that:

this compound could be an intermediate in an analogous, but currently uncharacterized, metabolic pathway for a seven-carbon amino acid.

It may arise from the promiscuous activity of enzymes within the lysine degradation pathway acting on an alternative substrate.

Alternatively, it could be a product of pathways catabolizing other molecules that yield a seven-carbon backbone.

The identification of this compound as a product of polyurethane degradation also suggests its involvement in xenobiotic metabolism, where microbial enzymes break down complex synthetic polymers into simpler molecules that can enter central metabolic cycles. researchgate.net Further investigation using isotopic labeling and genetic knockout models will be essential to map the metabolic network surrounding this compound and understand its functional significance in cellular biochemistry.

Advanced Analytical and Structural Elucidation Methodologies for 4 Aminoheptanedioic Acid

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone for the analysis of amino acids, enabling their separation from intricate mixtures for subsequent detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of metabolites in complex samples nih.gov. However, free amino acids like 4-aminoheptanedioic acid are polar, zwitterionic, and non-volatile, making them unsuitable for direct GC analysis nih.gov. They are thermally labile and would otherwise decompose at the high temperatures used in GC mdpi.com. Therefore, chemical derivatization is an essential prerequisite for their analysis by GC-MS nih.gov. This process converts the polar amino acid into a more volatile and thermally stable derivative mdpi.com.

A common two-step derivatization procedure involves:

Esterification: The carboxylic acid groups are converted to their methyl esters using reagents like 2 M HCl in methanol (B129727) nih.gov.

Acylation: The amino group is subsequently converted to its pentafluoropropionyl (PFP) derivative using pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) nih.gov.

These derivatized amino acids become lipophilic and can be extracted into GC-compatible organic solvents such as toluene (B28343) for injection into the GC-MS system nih.govmdpi.com. The mass spectrometer then detects the derivatized this compound, providing a characteristic mass spectrum that can be used for identification, often by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST) nih.gov.

Table 1: GC-MS Library Data for this compound

Parameter Value Reference
NIST Number 124312 nih.gov
Library Main library nih.gov
Total Peaks 137 nih.gov
Top Peak (m/z) 101 nih.gov
2nd Highest Peak (m/z) 55 nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for amino acid analysis in biological fluids due to its high sensitivity and specificity nih.govnih.gov. Ultra-high-pressure liquid chromatography (UPLC-MS/MS) further enhances this capability by providing faster analysis times and greater resolution mdpi.com.

For bioanalytical applications, such as analyzing this compound in plasma or serum, sample preparation typically involves a simple protein precipitation step, for example, with methanol or sulfosalicylic acid, to remove larger molecules that could interfere with the analysis nih.govmdpi.comnih.gov.

Various LC modes can be employed:

Reversed-Phase (RP) Chromatography: Often used for separating a wide range of metabolites halocolumns.com.

Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly effective for retaining and separating very polar compounds like underivatized amino acids nih.govhalocolumns.comnih.gov.

Following chromatographic separation, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) is frequently used in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected and fragmented to produce characteristic product ions. This process provides excellent selectivity and sensitivity for quantification, even at low concentrations in complex biological matrices nih.govnih.gov. Direct analysis without derivatization is a significant advantage of LC-MS/MS over GC-MS, simplifying sample preparation and reducing analysis time restek.com.

Table 2: Typical Parameters for UPLC-MS/MS Bioanalysis of Amino Acids

Parameter Description Common Conditions/Reagents
Sample Preparation Protein Precipitation Methanol, Acetonitrile (B52724), Sulfosalicylic acid nih.govmdpi.comnih.gov
Chromatographic Column HILIC or Reversed-Phase Atlantis™ Premier BEH Z-HILIC, Raptor Polar X nih.govrestek.com
Mobile Phase Aqueous/Organic Gradient Ammonium acetate or formate (B1220265) in water/acetonitrile nih.gov
Ionization Source Electrospray Ionization (ESI) Positive Ion Mode nih.gov

Capillary electrophoresis (CE) is another powerful technique for the analysis of charged species like amino acids nih.gov. In its most common form, capillary zone electrophoresis (CZE), analytes are separated based on their mass-to-charge ratio in a narrow, fused-silica capillary under the influence of a high electric field nih.gov. This method offers high separation efficiency, short analysis times, and requires minimal sample volume nih.gov.

For high-sensitivity analysis, various preconcentration techniques can be employed to increase the amount of analyte introduced into the capillary, thereby lowering detection limits by factors of 100 or more researchgate.net. CE is well-suited for complex biological matrices, and sample pretreatment can be as simple as protein precipitation with acetonitrile followed by filtration researchgate.net. The use of contactless conductivity detection (C⁴D) provides a robust and sensitive means of detecting amino acids without the need for derivatization researchgate.net. The simplicity and high resolving power of CE make it an attractive alternative to chromatography for specific applications nih.govnih.gov.

Table 3: Example CE Method for High-Sensitivity Amino Acid Analysis

Parameter Condition
Separation Mode Capillary Zone Electrophoresis (CZE)
Capillary Bare fused-silica
Background Electrolyte Acidic buffer (e.g., 3.2 M acetic acid or 500 mM formic acid) researchgate.net
Detection Contactless Conductivity Detection (C⁴D) or Mass Spectrometry (CE-MS) researchgate.net

Spectroscopic Techniques for Structural Characterization and Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds emerypharma.comomicsonline.org. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule nih.gov.

1D NMR: The one-dimensional proton (¹H) NMR spectrum is the most common starting point. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity) emerypharma.comnih.gov. For this compound, distinct signals would be expected for the protons on the carbon backbone.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei emerypharma.com.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish proton connectivity along the carbon chain emerypharma.comomicsonline.org.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to, identifying which protons are bonded to which carbons omicsonline.orgnih.gov.

By combining these NMR techniques, the complete structure of this compound can be unambiguously confirmed without relying on reference standards.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
C1/C7 (COOH) ~12 (broad s) ~175 H2/H6, H3/H5
C2/C6 ~2.3 (t) ~35 C1/C7, C3/C5, C4
C3/C5 ~1.8 (m) ~30 C1/C7, C2/C6, C4
C4 ~3.0 (quint) ~55 C2/C6, C3/C5
N-H Variable (broad) - C4

Note: Predicted values are illustrative and can vary based on solvent and pH.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and investigating its structure through fragmentation patterns nih.gov.

Accurate Mass Determination: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (to four or five decimal places) nih.govthermofisher.com. This "accurate mass" allows for the unambiguous determination of the elemental formula. For this compound (C₇H₁₃NO₄), the calculated monoisotopic mass is 175.08446 Da nih.gov. An experimental HRMS measurement matching this value would provide strong evidence for this specific formula, distinguishing it from other potential compounds with the same nominal mass nih.gov.

Table 5: HRMS Data and Expected Fragments for this compound

Ion Formula Calculated Monoisotopic Mass (Da) Description
[M+H]⁺ C₇H₁₄NO₄⁺ 176.09173 Protonated molecule
[M+H-H₂O]⁺ C₇H₁₂NO₃⁺ 158.08117 Loss of water
[M+H-H₂O-CO]⁺ C₆H₁₂NO₂⁺ 130.08625 Subsequent loss of carbon monoxide
[M+H-HCOOH]⁺ C₆H₁₂NO₂⁺ 130.08625 Loss of formic acid

Note: Fragmentation is complex and other pathways may exist.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule like this compound. The principle is based on the absorption of infrared radiation by specific molecular bonds, which causes them to vibrate at characteristic frequencies. By analyzing the absorption spectrum, the key structural components of the molecule can be identified.

For this compound, which possesses two carboxylic acid groups, a primary amine group, and an aliphatic carbon chain, the IR spectrum is expected to display several distinct absorption bands. The carboxylic acid O-H bond exhibits a very broad and strong absorption in the 2500 to 3300 cm⁻¹ region. The C=O (carbonyl) stretch of the carboxylic acid groups typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹. The N-H bond of the primary amine group shows a characteristic absorption in the 3300 to 3500 cm⁻¹ range; primary amines (R-NH₂) typically show two bands in this region corresponding to symmetric and asymmetric stretching modes. Furthermore, the aliphatic C-H bonds of the heptane (B126788) backbone will produce strong stretching absorptions just below 3000 cm⁻¹.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions. This compound is a saturated aliphatic amino acid and lacks significant chromophores like aromatic rings or conjugated double bonds. Consequently, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). Any weak absorption observed, typically at the lower end of the range (below 220 nm), would be attributable to n → σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms and σ → σ* transitions of the C-C and C-H bonds. The presence of impurities can sometimes lead to weak shoulder absorptions at higher wavelengths.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)Characteristics
Carboxylic AcidO-H Stretch2500 - 3300Very Broad, Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
Primary AmineN-H Stretch3300 - 3500Medium, Two Bands
Aliphatic ChainC-H Stretch2850 - 2960Strong
Carboxylic AcidC-O Stretch1210 - 1320Medium
Primary AmineN-H Bend1550 - 1650Medium to Strong

Integrated Metabolomics Approaches for Comprehensive Profiling

Untargeted and Targeted Metabolomics in Diverse Biological Matrices for Discovery and Validation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Integrated metabolomics approaches, combining both untargeted and targeted strategies, are essential for the comprehensive profiling of compounds like this compound in complex biological systems.

Untargeted metabolomics serves as a hypothesis-generating tool, aiming to capture a broad and unbiased snapshot of all measurable metabolites in a biological sample. creative-proteomics.com This exploratory approach is crucial for biomarker discovery, where researchers seek to identify novel metabolites, such as this compound, that are associated with a specific physiological state, disease, or response to stimuli. creative-proteomics.comnih.gov In this context, analytical platforms like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are employed to analyze diverse biological matrices, including plasma, urine, cerebrospinal fluid (CSF), and tissue extracts. nih.govnih.gov By comparing the metabolic profiles of different sample groups (e.g., healthy vs. disease), statistical methods can pinpoint metabolites that are significantly up- or down-regulated, thereby identifying them as potential biomarkers. creative-proteomics.com

Once a potential biomarker like this compound is identified through an untargeted study, targeted metabolomics is employed for validation and quantification. nih.gov This hypothesis-driven approach focuses on measuring a predefined set of specific metabolites with high sensitivity, specificity, and accuracy. creative-proteomics.comcreative-proteomics.comnih.gov Targeted assays, often using techniques like triple quadrupole mass spectrometry, are developed to precisely quantify the concentration of this compound across large cohorts of samples. This validation step is critical to confirm the initial findings and to establish the clinical utility of the biomarker for diagnosis, prognosis, or monitoring therapeutic response. nih.govselectscience.netresearchgate.net The combination of untargeted discovery followed by targeted validation provides a powerful pipeline for translating basic metabolomic research into clinically relevant applications. dietarybiomarkerconsortium.orgnih.gov

Table 2: Application of Metabolomics Approaches for this compound Profiling

ApproachObjectiveMethodologyBiological MatrixOutcome
Untargeted Metabolomics DiscoveryHigh-Resolution LC-MS or GC-MSPlasma, Urine, TissueIdentification of this compound as a potential biomarker by detecting changes in its relative abundance between study groups.
Targeted Metabolomics Validation & QuantificationTriple Quadrupole LC-MS/MS or GC-MS/MSPlasma, Urine, TissueAccurate measurement of this compound concentrations to confirm its association with a specific condition and establish reference ranges.

Derivatization Strategies and Sample Preparation Protocols for Analytical Performance

The physicochemical properties of amino acids like this compound—namely their high polarity and low volatility—present challenges for certain analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com To overcome these issues, derivatization is a crucial step that chemically modifies the analyte to improve its analytical performance. sigmaaldrich.com

Derivatization Strategies: The primary goal of derivatization for amino acids is to replace the active hydrogens on the amine (-NH₂) and carboxylic acid (-COOH) functional groups with nonpolar moieties, thereby increasing volatility and thermal stability. sigmaaldrich.com

Silylation: This is a common and effective technique where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used. sigmaaldrich.com These reagents replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, creating derivatives that are amenable to GC-MS analysis. MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Alkylation/Acylation: This alternative strategy involves reaction with reagents like alkyl chloroformates (e.g., methyl chloroformate) or anhydrides. nih.govdoaj.org Methyl chloroformate (MCF) derivatization has been shown to offer good reproducibility for the analysis of both amino and non-amino organic acids. nih.govdoaj.orgresearchgate.net For LC-MS analysis, derivatization kits such as AccQTag, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, are often employed to enhance chromatographic retention and ionization efficiency. mdpi.com

Sample Preparation Protocols: Proper sample preparation is critical for obtaining accurate and reliable results in metabolomics. The main objective is to efficiently extract the target analytes from the complex biological matrix while removing interfering substances like proteins and salts. nih.govcreative-proteomics.com

Deproteinization: For biological fluids such as plasma, serum, or CSF, the removal of proteins is a mandatory first step. nih.govmetbio.net This is commonly achieved through precipitation with organic solvents (e.g., methanol, acetonitrile) or acids (e.g., trichloroacetic acid, perchloric acid). nih.govcreative-proteomics.com Ultrafiltration is another method used to separate small metabolites from high-molecular-weight proteins. creative-proteomics.com

Extraction: After protein removal, the supernatant containing the metabolites is typically collected. For solid tissues, homogenization followed by solvent extraction is required.

Drying and Reconstitution: The extract is often dried down under a stream of nitrogen or by vacuum centrifugation to remove the solvent. The dried residue is then reconstituted in a suitable solvent for derivatization or direct injection into the analytical instrument.

These optimized derivatization and sample preparation protocols are essential for enhancing the sensitivity, accuracy, and reproducibility of the analytical measurement of this compound in complex biological samples.

Table 3: Common Derivatization and Sample Preparation Methods for Amino Acid Analysis

StepMethodReagent/TechniquePurpose
Sample Preparation Protein PrecipitationAcetonitrile, Methanol, Trichloroacetic Acid (TCA)To remove interfering proteins from biological fluids. nih.govcreative-proteomics.com
Sample Preparation UltrafiltrationCentrifugal filters (e.g., 3 kDa MWCO)To separate metabolites from macromolecules. creative-proteomics.com
Derivatization (for GC-MS) SilylationMTBSTFA, BSTFATo increase volatility and thermal stability. sigmaaldrich.comnih.gov
Derivatization (for GC-MS) AlkylationMethyl Chloroformate (MCF)To create volatile derivatives with good reproducibility. nih.govdoaj.org
Derivatization (for LC-MS) Amination TaggingAccQTag (AQC)To improve chromatographic retention and ionization. mdpi.com

Future Research Directions and Unexplored Avenues in 4 Aminoheptanedioic Acid Research

Elucidation of Undiscovered Biological Functions and Mechanistic Roles

The current understanding of 4-Aminoheptanedioic acid's role in biological systems is limited, marking this as a primary area for future investigation. Preliminary information suggests it may serve as an intermediate in the biosynthesis of lysine (B10760008) and could be an indicator of disorders related to lysine metabolism lookchem.com. Lysine is an essential amino acid, and its metabolic pathways, such as the diaminopimelic acid (DAP) pathway, are critical in many bacteria for cell wall synthesis and are absent in mammals, making them attractive antibiotic targets mdpi.comacs.org.

Future research should focus on:

Metabolic Pathway Verification: Rigorous investigation is needed to confirm the role of this compound as a bona fide intermediate in lysine metabolism. This involves identifying and characterizing the enzymes responsible for its synthesis and subsequent conversion within the pathway. Techniques such as isotope tracing and metabolomics in relevant microbial or cellular models will be indispensable.

Enzyme Characterization: The discovery and characterization of enzymes that utilize this compound as a substrate are paramount. Understanding their kinetics, structure, and mechanism can provide deep insights into metabolic regulation. For instance, studies on enzymes like diaminopimelate epimerase, which acts on a structurally similar molecule, have revealed detailed catalytic mechanisms that could serve as a blueprint for investigating enzymes related to this compound nih.gov.

Regulatory Functions: Beyond its role as a metabolic intermediate, it is crucial to explore whether this compound has any regulatory functions, such as allosteric regulation of enzymes or involvement in cellular signaling pathways. Its structural similarity to other dicarboxylic amino acids suggests it could potentially interact with receptors or transporters, a hypothesis that warrants systematic investigation.

Development of Novel Synthetic and Biocatalytic Strategies for Industrial and Research Scale-Up

The limited commercial availability of this compound hinders its research. Developing efficient and scalable synthetic routes is a critical objective for enabling its broader study and potential application.

Chemical Synthesis Strategies: Traditional methods for synthesizing α-amino acids could be adapted for this compound. These include the amination of a corresponding halogenated precursor or the Strecker synthesis from an appropriate aldehyde libretexts.org. Another viable approach is the reductive amination of a keto-acid precursor, specifically 4-oxoheptanedioic acid, using ammonia (B1221849) and a reducing agent libretexts.orglibretexts.org. While feasible, these chemical methods often lack stereoselectivity, produce racemic mixtures, and may require harsh reaction conditions, making them less environmentally friendly nih.gov.

Biocatalytic and chemoenzymatic approaches: Modern biocatalysis offers a promising alternative for the sustainable and stereoselective production of chiral amines and amino acids. researchgate.netmdpi.com Future research should focus on developing enzymatic processes for this compound synthesis.

Engineered Enzymes: A key strategy involves the use of engineered enzymes, such as glutamate (B1630785) dehydrogenases or transaminases, which can perform reductive amination on a keto-acid precursor with high enantioselectivity nih.gov.

Directed Evolution: Techniques like directed evolution and structure-guided protein engineering can be employed to tailor existing enzymes to accept 4-oxoheptanedioic acid as a substrate and enhance their catalytic efficiency and stability for industrial-scale production nih.govmdpi.comnih.govchemrxiv.org.

Whole-Cell Biocatalysis: The development of whole-cell biocatalysts, which use engineered microorganisms to perform the desired transformation, can simplify the process by obviating the need for costly enzyme purification and cofactor regeneration nih.govchemrxiv.org.

A comparison of potential synthetic strategies is outlined below.

Strategy Precursor(s) Key Features Potential Challenges
Amination of Halo-Acid 4-Bromoheptanedioic acid, AmmoniaDirect, established method libretexts.orglibretexts.orgLow nitrogen nucleophilicity, potential for side reactions libretexts.org
Reductive Amination 4-Oxoheptanedioic acid, AmmoniaProceeds via an imine intermediate libretexts.orgOften produces racemic mixtures without a chiral catalyst libretexts.org
Biocatalytic Reductive Amination 4-Oxoheptanedioic acid, AmmoniaHigh stereoselectivity, environmentally benign conditions nih.govRequires development of a specific enzyme via engineering nih.govmdpi.com
Biocatalytic Transamination 4-Oxoheptanedioic acid, Amino DonorExcellent enantioselectivity, uses established enzyme classes researchgate.netUnfavorable reaction equilibrium may require removal of byproducts nih.gov

Advancements in Analytical Methodologies for Enhanced Sensitivity, Specificity, and Throughput

To study the biological roles of this compound and explore its potential as a biomarker, robust and sensitive analytical methods are essential. Currently, no standardized method exists for its quantification in complex biological matrices. Future research must address this gap by developing and validating new analytical protocols.

Several established techniques for amino acid analysis can be adapted and optimized:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and specificity questdiagnostics.com. Developing a UPLC-MS/MS method would allow for rapid and accurate measurement of this compound in plasma, urine, or cell extracts, similar to methods developed for other diagnostically important metabolites mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution but typically requires chemical derivatization of polar analytes like amino acids to make them volatile. While effective, this adds complexity and potential for variability.

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., fluorescence, evaporative light scattering) can also be used. Pre- or post-column derivatization is often necessary to achieve sufficient sensitivity for biological samples nih.gov.

The table below compares potential analytical methodologies for this compound.

Methodology Principle Advantages Considerations
UPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation mdpi.comHigh sensitivity, high specificity, high throughput, no derivatization required questdiagnostics.comMatrix effects can influence ionization and require careful validation
GC-MS Separation of volatile compounds followed by mass detection uniag.skExcellent separation efficiency, extensive spectral librariesRequires chemical derivatization, which is time-consuming and can introduce errors
HPLC-FLD Chromatographic separation with fluorescence detectionHigh sensitivity for specific derivativesRequires derivatization with a fluorescent tag

The primary goal should be the development of a validated, high-throughput UPLC-MS/MS method that can support both fundamental research and potential clinical applications.

Exploration of this compound as a Biochemical Marker or Molecular Probe in Preclinical Research Models

The potential link between this compound and lysine metabolism suggests it could be a valuable tool in preclinical research lookchem.com.

As a Biochemical Marker: Given that abnormal lysine metabolism is associated with certain inherited metabolic disorders, this compound could be explored as a specific biomarker for these conditions. Future work should involve:

Correlation Studies: Quantifying levels of this compound in preclinical models of known metabolic diseases (e.g., animal models, patient-derived cells) to establish a correlation between its concentration and disease state or progression.

Diagnostic Potential: Assessing its sensitivity and specificity as a diagnostic or prognostic marker compared to existing biomarkers. Its utility could be analogous to how specific fatty acid binding proteins are investigated as markers for metabolic disturbances like diabetic cardiomyopathy nih.gov.

As a Molecular Probe: The unique structure of this compound makes it a candidate for development into a molecular probe to investigate biological systems.

Enzyme Inhibition Studies: Synthesized analogs of this compound could be used to probe the active sites of enzymes involved in lysine biosynthesis, potentially leading to the development of novel enzyme inhibitors with applications as antibiotics acs.org.

Bioorthogonal Chemistry: By incorporating chemical handles (e.g., alkynes, azides) into the this compound scaffold, it could be used as a probe for activity-based protein profiling or for imaging metabolic fluxes in living cells. The genetic incorporation of such non-canonical amino acids into proteins is a powerful method for investigating protein function in a cellular context nih.gov.

The exploration of this compound in these capacities is entirely nascent, representing a blue-sky opportunity for innovation at the intersection of chemistry, biology, and medicine.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing 4-Aminoheptanedioic acid, and how do they ensure structural accuracy?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the amino group and dicarboxylic acid backbone. Compare chemical shifts with reference data from NIST Chemistry WebBook .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Validate retention times against synthesized standards .
  • Mass Spectrometry (MS) : Perform electrospray ionization (ESI-MS) to confirm molecular weight (C7_7H13_{13}NO4_4, theoretical MW: 191.18 g/mol). Cross-reference with fragmentation patterns from existing amino acid databases .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Answer :

  • Use asymmetric synthesis via catalytic hydrogenation of a γ-keto dicarboxylic acid precursor. Optimize reaction conditions (e.g., Pd/C catalyst, H2_2 pressure, and solvent system) to minimize racemization .
  • Validate enantiopurity using chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How should researchers design experiments to investigate the enzyme inhibition kinetics of this compound?

  • Methodological Answer :

  • Hypothesis Testing : Frame the research question to specify the enzyme target (e.g., glutamate dehydrogenase) and the hypothesized inhibition mechanism (competitive/non-competitive) .
  • Variable Control : Maintain constant pH, temperature, and substrate concentrations. Use Michaelis-Menten kinetics to derive KiK_i values. Include triplicate trials and statistical analysis (t-test or ANOVA) to assess significance .
  • Data Validation : Compare results with structurally similar inhibitors (e.g., 2-Aminoheptanoic acid) to identify structure-activity relationships .

Q. How can discrepancies in reported thermodynamic properties (e.g., ΔfH° or solubility) of this compound be resolved?

  • Methodological Answer :

  • Data Reconciliation : Systematically review experimental conditions (e.g., solvent polarity, temperature) from conflicting studies. Replicate measurements using standardized protocols (e.g., DSC for enthalpy, gravimetric analysis for solubility) .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5 kJ/mol for calorimetry) and apply error propagation models .
  • Computational Validation : Use density functional theory (DFT) to calculate theoretical thermodynamic values and compare with empirical data .

Q. What strategies are effective for studying the compound’s stability under varying physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to simulated physiological environments (e.g., PBS buffer at pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours. Identify degradation products (e.g., decarboxylation or oxidation derivatives) .
  • Kinetic Modeling : Apply first-order kinetics to estimate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots .

Key Considerations for Experimental Design

  • Reproducibility : Document all protocols in detail, including instrument calibration and reagent lot numbers .
  • Ethical Compliance : For in vitro or in vivo studies, adhere to institutional guidelines for chemical safety and disposal .
  • Literature Integration : Use databases like PubMed and NIST to cross-validate findings and avoid redundant work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.